2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine
Description
Properties
CAS No. |
1859826-26-8 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-amine |
InChI |
InChI=1S/C5H10N2O/c6-7-2-5-1-4(7)3-8-5/h4-5H,1-3,6H2 |
InChI Key |
ZQFQSEQXTVJHJO-UHFFFAOYSA-N |
SMILES |
C1C2CN(C1CO2)N |
Canonical SMILES |
C1C2CN(C1CO2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development, particularly in targeting specific biological pathways. Research indicates that it may modulate gamma-aminobutyric acid (GABA) receptors, leading to potential anxiolytic and anticonvulsant effects.
Case Study: Anticonvulsant Efficacy
In a controlled study involving mice, varying doses of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine were administered (5, 10, and 20 mg/kg). Results demonstrated a dose-dependent reduction in seizure frequency and duration compared to control groups, highlighting its potential as an anticonvulsant agent.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its synthesis can be achieved through palladium-catalyzed reactions, which facilitate the development of new synthetic methodologies.
Synthetic Route:
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been described as an efficient method for synthesizing oxygenated derivatives of this bicyclic structure . This synthetic approach allows for further functionalization to create a library of bridged aza-bicyclic structures.
Material Science
The unique chemical properties of this compound may be exploited in designing new materials with specific functionalities. Its potential applications in this field are still being explored, but preliminary findings suggest promising avenues for future research.
Comparative Analysis with Related Compounds
To understand the distinct properties of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Baclofen | GABA Receptor Agonist | Used for muscle spasticity |
| Pregabalin | Calcium Channel Modulator | Treats neuropathic pain |
| This compound | GABA Modulator | Potential anxiolytic and anticonvulsant |
Research indicates that this compound exhibits significant biological activities:
- Anticonvulsant Activity: Enhances GABAergic transmission, reducing seizure activity in animal models.
- Anxiolytic Effects: Modulates GABA receptors, suggesting potential use in treating anxiety disorders.
- Neuroprotective Properties: Preliminary studies indicate protection against oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Heteroatom Variations
a) 2-Azabicyclo[2.2.0]hexanes
- Structure : Six-membered bicyclic system with one nitrogen atom .
- Synthesis : Generated via photochemical [2+2] cycloadditions or thermal [4+2] cycloadditions .
- Key Differences : Smaller ring size reduces steric hindrance but limits functionalization compared to the seven-membered 2-oxa-5-azabicyclo[2.2.1]heptane framework.
b) 5-Thia-1-azabicyclo[4.2.0]oct-2-ene Derivatives
- Structure : Eight-membered bicyclic system with sulfur and nitrogen atoms (e.g., cephalosporin derivatives) .
- Key Differences: Sulfur enhances metabolic stability but increases molecular weight (e.g., (6R,7R)-7-[(R)-2-amino-2-phenylacetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) .
Functional Group and Substituent Comparisons
a) 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol
- Structure : Features a hydroxylpropyl substituent on the bicyclic core .
- Utility : Used in synthesizing kinase inhibitors, leveraging the hydroxyl group for hydrogen bonding .
b) 2-[(2S)-4-[8-Fluoro-7-(5-methylisoquinolyl)-2-[3-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]propoxy]pyrido[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile
Stereochemical and Physicochemical Properties
Preparation Methods
Improved Six-Step Synthesis Using Benzyloxycarbonyl (Cbz) Protection
A more efficient and improved method was developed employing benzyloxycarbonyl (Cbz) as the amine protecting group, which allowed milder reaction conditions and a higher overall yield of 70% in six steps. The key steps are summarized below:
| Step | Reagents and Conditions | Yield (%) | Description |
|---|---|---|---|
| 1 | NaOH, CbzCl, H2O, 0 °C to r.t., 5 h | 91 | Protection of amine with Cbz group |
| 2 | SOCl2, MeOH, 0 °C to r.t., 2.5 h | 96 | Conversion to methyl ester |
| 3 | TsCl, DMAP, Et3N, CH2Cl2, 0 °C to r.t., 15 h | 93 | Tosylation of hydroxyl group |
| 4 | NaBH4, EtOH/THF, 0 °C to r.t., 16 h | 100 | Reduction of tosylate to alcohol |
| 5 | NaOMe, MeOH, reflux, 4 h | 86 | Cyclization to bicyclic structure |
| 6 | 10% Pd/C, H2, MeOH, 4 h | 100 | Catalytic hydrogenation to remove Cbz and form final amine |
The final product was obtained as a hydrochloride salt with high purity, confirmed by NMR and optical rotation data.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A modern approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptane frameworks. This method allows the direct formation of oxygenated bicyclic amines with broad substrate scope and functional group tolerance.
- The reaction proceeds via palladium catalysis enabling simultaneous amino and acyloxy group installation across the double bond of cyclopentenes.
- This approach is efficient and versatile, facilitating the synthesis of diverse oxygenated bicyclic amines that can be further functionalized.
- Although this method is more recent and less classical than the proline-based routes, it offers a promising alternative for rapid access to functionalized 2-oxa-5-azabicyclo[2.2.1]heptane derivatives.
Base-Promoted Heterocyclization of Alkyl N-(Dibromocyclohexyl)carbamates
An alternative synthetic approach uses base-promoted heterocyclization of alkyl N-(cis/trans-dibromocyclohex-1-yl)carbamates in the presence of sodium hydride in DMF.
- This method yields 7-azabicyclo[2.2.1]heptane derivatives, structurally related to 2-oxa-5-azabicyclo[2.2.1]heptane.
- The reaction outcome is influenced by the nitrogen protecting group and the stereochemistry of the dibromocyclohexyl precursor.
- Yields vary depending on substrate configuration and protecting groups, with some reactions giving clean conversions and others producing complex mixtures.
- Mechanistic insights from Density Functional Theory (DFT) calculations help rationalize product distributions.
Summary Table of Key Preparation Methods
Research Findings and Notes
- The improved Cbz-protected synthesis provides a practical and high-yielding route to the target compound, making it the preferred method for laboratory-scale preparation.
- Palladium-catalyzed aminoacyloxylation opens new possibilities for functionalized analogues but requires access to cyclopentene substrates and palladium catalysts.
- Functionalization at the C-3 position of the bicyclic core allows the design of novel bioactive molecules, expanding the utility of 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds in drug discovery.
- Base-promoted heterocyclization methods are valuable for related bicyclic amine derivatives, with reaction outcomes highly dependent on substrate stereochemistry and protecting groups.
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from chiral precursors like trans-4-hydroxy-L-proline. For example, a six-step route includes:
Cbz protection of the amino group.
Esterification and tosylation to introduce reactive intermediates.
Cyclization via base-mediated intramolecular nucleophilic substitution to form the bicyclic core.
Deprotection using catalytic hydrogenation .
- Key reagents include benzyl chloroformate, NaBH₄ for ester reduction, and NaOMe for cyclization. Yields range from 70–86% depending on reaction optimization .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and proton environments (e.g., δ 4.45–4.48 ppm for bridgehead protons) .
- Mass spectrometry (HRMS) for molecular weight validation and fragmentation patterns.
- X-ray crystallography to resolve absolute configurations, particularly for chiral centers .
Q. What biological activities have been reported for this compound class?
- Methodological Answer : Derivatives exhibit:
- Antimicrobial activity via bacterial cell wall synthesis inhibition (e.g., against Staphylococcus aureus and Escherichia coli) .
- Anticonvulsant effects validated in maximal electroshock (MES) and pentylenetetrazole (PTZ) rodent models .
- Analgesic properties in formalin-induced pain models .
Advanced Research Questions
Q. How can reaction conditions be optimized for enantiomerically pure derivatives?
- Methodological Answer :
- Catalyst screening : Use chiral auxiliaries or asymmetric catalysis during cyclization (e.g., DMAP with triethylamine improves tosylation efficiency) .
- Solvent and temperature control : Polar aprotic solvents (e.g., THF) at 50–60°C enhance stereochemical fidelity .
- Scale-up considerations : Replace LiBH₄ with cost-effective NaBH₄ for ester reductions without compromising yield .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ester vs. carboxylate groups) and assess potency shifts .
- Mechanistic profiling : Compare enzyme inhibition kinetics (e.g., β-lactamase vs. serotonin receptor binding) using in vitro assays .
- Computational modeling : Dock derivatives into target protein active sites (e.g., neuraminidase for antiviral activity) to rationalize discrepancies .
Q. What strategies enhance target selectivity in neurological applications?
- Methodological Answer :
- Functional group engineering : Introduce sulfhydryl or indole moieties (e.g., 2-((1H-indol-3-yl)thio)- derivatives) to improve blood-brain barrier permeability .
- Pharmacokinetic modulation : Use hydrochloride salts to enhance solubility and bioavailability (e.g., tert-butyl ester derivatives) .
- In vivo efficacy testing : Validate using chronic pain or seizure models with dose-response curves and metabolite profiling .
Q. How does stereochemistry influence pharmacokinetic profiles?
- Methodological Answer :
- Enantiomer separation : Use chiral HPLC or enzymatic resolution to isolate (1S,4S) vs. (1R,4R) configurations .
- Metabolic stability assays : Compare hepatic clearance rates of enantiomers using microsomal incubation .
- In vivo distribution studies : Radiolabel derivatives and track tissue-specific accumulation via PET imaging .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
